molecular formula C20H16BrN3 B15242763 N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine

N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B15242763
M. Wt: 378.3 g/mol
InChI Key: JQLMLGMICAJTQF-UHFFFAOYSA-N
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Description

N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 3-bromophenyl group and at position 3 with a benzylamine moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The benzyl group on the amine may influence solubility and pharmacokinetic properties compared to bulkier substituents like tert-butyl or cyclohexyl .

Properties

Molecular Formula

C20H16BrN3

Molecular Weight

378.3 g/mol

IUPAC Name

N-benzyl-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H16BrN3/c21-17-10-6-9-16(13-17)19-20(22-14-15-7-2-1-3-8-15)24-12-5-4-11-18(24)23-19/h1-13,22H,14H2

InChI Key

JQLMLGMICAJTQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazo[1,2-A]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.

    Introduction of the bromophenyl group: This step involves a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine is an organic compound belonging to the imidazopyridine family that has potential biological activities and unique structural characteristics, garnering attention in medicinal chemistry. The imidazopyridine derivatives are constantly being developed because of the scaffold's intriguing chemical structure and varied biological activity .

Scientific Research Applications

  • Potential as Anticancer Agents Compounds in this class have been investigated for their potential as anticancer agents, with some studies indicating that they may inhibit specific cancer cell lines and modulate various signaling pathways involved in tumor growth.
  • Antimicrobial Properties These compounds may possess antimicrobial properties and could serve as leads for developing new therapeutic agents targeting infectious diseases. Imidazopyridine is one of the most significant structural skeletons in the field of natural and pharmaceutical products because of its wide range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties .
  • Derivatization The chemical reactivity of this compound can be explored through various synthetic pathways, including the aza-Friedel–Crafts reaction, which facilitates the introduction of alkyl or aryl groups at the C3 position of imidazo[1,2-A]pyridines. Another significant reaction pathway includes electrophilic substitution reactions, where the bromine atom at the 3-position can be substituted by nucleophiles under suitable conditions, allowing for further derivatization of the compound.

Table of Related Compounds :

Compound NameNotable Characteristics
3-Benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyridineExhibits different biological activity profiles due to the position of the bromine atom.
3-(4-Chlorophenyl)-N-benzylimidazo[1,2-a]pyridineDisplays significant anticancer activity but differs in selectivity compared to this compound.
3-(Phenyl)-N-benzylimidao[1,2-a]pyridineLacks halogen substituents; thus, it may exhibit different reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents at positions 2 (aryl group) and 3 (amine group). Below is a comparative analysis with key analogues:

Compound Name Position 2 Substituent Position 3 Substituent Key Properties/Activities References
Target Compound 3-Bromophenyl Benzyl Pending pharmacological data N/A
N-t-Butyl-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-amine (KOXGEM) 4-Bromophenyl tert-Butyl Structural analog with para-bromo; steric bulk from t-butyl may reduce solubility
N-Benzyl-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (11) 4-(3,5-Dimethylisoxazol-4-yl)phenyl Benzyl Moderate yield (52%); COX-2 inhibition (IC₅₀ = 0.39 µM)
N-Cyclohexyl-2-(4-(diphenylamino)phenyl)imidazo[1,2-a]pyridin-3-amine (7b) 4-(Diphenylamino)phenyl Cyclohexyl Enhanced lipophilicity; potential CNS activity due to diphenylamino group
2-(4-Methoxyphenyl)-N-(phenylmethyl)imidazo[1,2-a]pyridin-3-amine (252725-84-1) 4-Methoxyphenyl Benzyl Methoxy group improves electron density; no reported bioactivity

Key Observations :

  • Position 2 Substituents: Bromine at meta (target) vs. para (KOXGEM) positions alters electronic effects and steric interactions. The meta-bromo may facilitate unique binding motifs compared to para-substituted analogs .
  • Position 3 Substituents :
    • Benzyl (target) vs. tert-butyl (KOXGEM): Benzyl offers moderate hydrophobicity, whereas tert-butyl may hinder membrane permeability .
    • Cyclohexyl (7b) increases lipophilicity, favoring blood-brain barrier penetration .

Key Observations :

  • Microwave-assisted methods (e.g., compound 7c) improve yields (up to 60%) and reduce reaction times compared to conventional heating .
  • The target compound’s synthesis would benefit from optimized GBB or CuAAC protocols to enhance efficiency.
Spectroscopic Characterization

1H NMR chemical shifts for the benzyl group and aryl protons are critical for structural validation:

Compound Benzyl Group δ (ppm) Aromatic Proton δ (ppm) Notes References
Target Compound ~4.21 (s, 2H) 7.2–8.2 (m, aryl + imidazo) Expected similarity to compound 11
N-Benzyl-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (11) 4.21 (s, 2H) 7.22–8.24 (m) Distinct downfield shifts for isoxazole protons
N-tert-Butyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (I) N/A 6.8–8.0 (m) Methoxy protons at δ 3.8

Key Observations :

  • The benzyl group’s singlet at δ 4.21 is consistent across analogs (e.g., compound 11), confirming successful N-benzylation .
  • Aryl protons in the target compound’s 3-bromophenyl group are expected upfield compared to electron-withdrawing substituents (e.g., nitro in 4f) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzyl-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via three-component reactions using aminopyridine derivatives, arylaldehydes, and isocyanides. Key methods include:

  • Microwave-assisted synthesis with montmorillonite K10 in toluene (yield: ~77%) .
  • β-Cyclodextrin-SO3H catalysis in acetonitrile, enabling recyclable and eco-friendly conditions (yield: up to 89%) .
  • Conventional thermal methods with montmorillonite, requiring longer reaction times but comparable yields .
    • Critical Consideration : Optimize solvent polarity (e.g., toluene vs. ionic liquids) and catalyst loading to balance reaction efficiency and purity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C-NMR to verify substituent positions (e.g., benzyl and bromophenyl groups) .
  • HRMS (High-Resolution Mass Spectrometry) for molecular weight confirmation .
  • Melting point analysis to assess purity (reported range: 152–154°C for related analogs) .
    • Validation Tip : Cross-reference spectral data with structurally similar imidazo[1,2-a]pyridines to resolve ambiguities .

Advanced Research Questions

Q. How do substituents on the imidazo[1,2-a]pyridine core influence COX-2 selectivity and potency?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., sulfonyl or bromo) at the para position of the C-2 phenyl ring to enhance COX-2 inhibition (IC50: 0.07 µM) .
  • Steric hindrance from substituents like methyl or morpholine at C-8 improves selectivity by reducing COX-1 binding (selectivity index: >500) .
  • Key Data : Compare IC50 values and selectivity indices from COX-1/COX-2 inhibition assays (Table 1 in ).

Q. What strategies resolve contradictions in biological activity data for analogs with similar substituents?

  • Methodological Answer :

  • Perform systematic SAR (Structure-Activity Relationship) studies by varying substituent size, polarity, and position .
  • Use molecular docking to analyze interactions with COX-2’s hydrophobic pocket (e.g., Val523 and Ser530 residues) .
  • Validate findings with in vivo analgesic models to correlate in vitro potency with physiological effects .

Q. How can structural modifications improve metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Replace labile groups (e.g., methoxy) with bioisosteres like fluorine or chloro to enhance stability .
  • Introduce bulky tert-butyl groups at the N-benzyl position to reduce CYP450-mediated oxidation .
  • Monitor metabolic stability using microsomal assays and compare half-life (t½) values .

Data Analysis and Optimization

Q. What experimental designs are effective for analyzing substituent effects on anticancer activity?

  • Methodological Answer :

  • Screen analogs against cancer cell lines (e.g., breast MCF-7 or ovarian SKOV-3) using MTT assays .
  • Correlate activity with electron-donating/withdrawing properties of substituents (e.g., nitro groups reduce potency, while methoxy enhances it) .
  • Use flow cytometry to assess apoptosis induction (e.g., caspase-3 activation) .

Q. How can crystallographic data address ambiguities in molecular conformation?

  • Methodological Answer :

  • Perform X-ray diffraction studies to resolve torsional angles between the imidazo ring and substituents (e.g., dihedral angles ~26–31°) .
  • Compare experimental data with DFT (Density Functional Theory) calculations to validate electronic effects .

Contradiction Resolution

Q. Why do some studies report conflicting yields for similar synthetic protocols?

  • Methodological Answer :

  • Variability arises from catalyst efficiency (e.g., montmorillonite vs. β-cyclodextrin-SO3H) and solvent polarity .
  • Key Example : Microwave-assisted synthesis reduces reaction time but may require post-purification to remove byproducts .

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